molecular formula C23H15N3O5 B11965913 N-(naphthalen-2-yl)-3,5-dinitro-N-phenylbenzamide

N-(naphthalen-2-yl)-3,5-dinitro-N-phenylbenzamide

Cat. No.: B11965913
M. Wt: 413.4 g/mol
InChI Key: ALMIIHDLKRILRW-UHFFFAOYSA-N
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Description

N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthyl group, two nitro groups, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide typically involves a multi-step process. One common method includes the nitration of 2-naphthylamine to introduce nitro groups, followed by acylation with benzoyl chloride to form the benzamide structure. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and anhydrous conditions for acylation to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can result in the disruption of cellular processes and the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its structural features, including the presence of both nitro and benzamide groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

N-naphthalen-2-yl-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C23H15N3O5/c27-23(18-13-21(25(28)29)15-22(14-18)26(30)31)24(19-8-2-1-3-9-19)20-11-10-16-6-4-5-7-17(16)12-20/h1-15H

InChI Key

ALMIIHDLKRILRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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